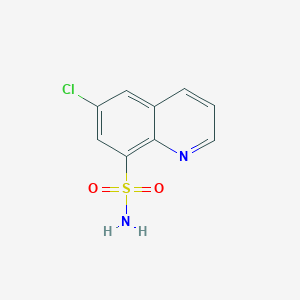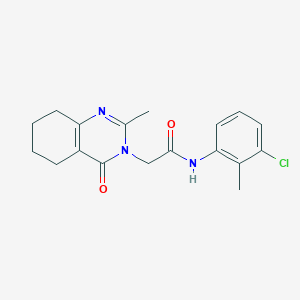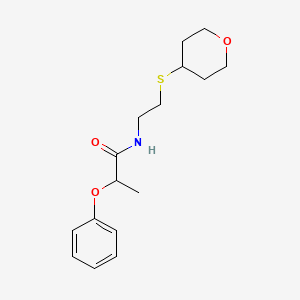
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine (CBDQ) is a compound belonging to the quinazolinimine class of compounds, which are characterized by their nitrogen-containing heterocyclic structures. CBDQ has recently been the subject of much research due to its potential applications in medicine, chemistry, and biochemistry.
Applications De Recherche Scientifique
Antitumor Applications
Quinazolinimine derivatives, including structures similar to 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine, have been explored for their antitumor potential. For instance, analogs of these compounds have been synthesized as antitumor agents, paralleling the potent antitumor benzo[c]phenanthridine alkaloids nitidine and fagaronine (Phillips & Castle, 1980). Additionally, 4(3H)quinazolinimines have shown selective cytotoxic effects on human acute promyelocytic leukemia cells, indicating their potential in cancer therapy (Becerra et al., 2017).
Cholinesterase Inhibition
Homobivalent dimers of quinazolinimines have been identified as nanomolar inhibitors of cholinesterases, with selectivity towards butyrylcholinesterase. This finding is significant for conditions like Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy (Decker, 2006).
Antimalarial Potential
Quinazolinimine derivatives have also been evaluated for their antimalarial properties. Specifically, 6,7-dimethoxyquinazoline-2,4-diamines, a group to which this compound is structurally related, have shown promising results in structure-activity relationship studies for antimalarial activity, highlighting their potential as antimalarial drug leads (Mizukawa et al., 2021).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of quinazolinimine derivatives, which is crucial for understanding their pharmacological properties and potential applications. Research includes the development of efficient synthetic methods for these compounds (Őrfi et al., 2004), as well as the study of their reaction mechanisms and structural analysis (Zhao et al., 2017).
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-(2-phenylethylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-30-22-14-19-21(15-23(22)31-2)28-25(32-13-12-17-8-4-3-5-9-17)29(24(19)27)16-18-10-6-7-11-20(18)26/h3-11,14-15,27H,12-13,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGKCICMQMCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2362347.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)
![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)

![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)
